molecular formula C14H17FN2O B14233747 N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine CAS No. 627522-79-6

N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine

Cat. No.: B14233747
CAS No.: 627522-79-6
M. Wt: 248.30 g/mol
InChI Key: ZGYMXKYHKBSNLJ-UHFFFAOYSA-N
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Description

N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is a compound that features a combination of a fluorophenyl group and a furan group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of 4-fluorobenzylamine with furan-2-carbaldehyde in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or furan group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which N1-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and furan groups can participate in binding interactions, while the ethane-1,2-diamine backbone provides flexibility and stability to the molecule. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine: A piperidine derivative with similar structural features.

    (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: A compound with a furan group and a methoxyphenyl group.

Uniqueness

N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is unique due to the presence of both a fluorophenyl group and a furan group, which provide distinct chemical and biological properties. The combination of these groups in a single molecule allows for versatile applications and interactions that are not possible with other similar compounds.

Properties

CAS No.

627522-79-6

Molecular Formula

C14H17FN2O

Molecular Weight

248.30 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(furan-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C14H17FN2O/c15-13-5-3-12(4-6-13)10-16-7-8-17-11-14-2-1-9-18-14/h1-6,9,16-17H,7-8,10-11H2

InChI Key

ZGYMXKYHKBSNLJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCCNCC2=CC=C(C=C2)F

Origin of Product

United States

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